![molecular formula C7H11F3O B2677816 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol CAS No. 1488107-15-8](/img/structure/B2677816.png)
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol
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Overview
Description
“4-Cyclopropyl-1,1,1-trifluorobutan-2-ol” is a chemical compound with the formula C7H11F3O . It has a molecular weight of 168.16 .
Molecular Structure Analysis
The molecule contains a total of 22 bonds, including 11 non-H bonds, 3 rotatable bonds, 1 three-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
While specific chemical reactions involving “4-Cyclopropyl-1,1,1-trifluorobutan-2-ol” are not available, cyclopropane derivatives are known to participate in various reactions. For instance, they can undergo Pd-catalyzed cross-coupling reactions with aryl bromides or triflates .Scientific Research Applications
Proteomics Research
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems .
Pharmaceutical Intermediate
This compound is used as an intermediate in the synthesis of Efavirenz , a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type-1 (HIV) .
Genotoxicity Studies
The compound is used in genotoxicity studies . Genotoxicity is the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. In this context, it’s used for trace level quantitative determination of AMCOL related compound of efavirenz .
Chemical Analysis
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol can be used in various chemical analysis techniques such as NMR, HPLC, LC-MS, UPLC & more . These techniques are used to identify and quantify the amount of this compound in a sample .
Drug Development
Given its role as an intermediate in drug synthesis , this compound could potentially be used in the development of new pharmaceutical drugs. Its properties could be leveraged to design and synthesize new compounds with desired therapeutic effects.
Safety and Hazards
The compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be inhaled or come into contact with eyes, skin, or clothing . It should be handled under inert gas and protected from moisture . If exposed or if you feel unwell, you should immediately call a POISON CENTER or doctor/physician .
properties
IUPAC Name |
4-cyclopropyl-1,1,1-trifluorobutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-3-5-1-2-5/h5-6,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENFPLNBMFIKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol |
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